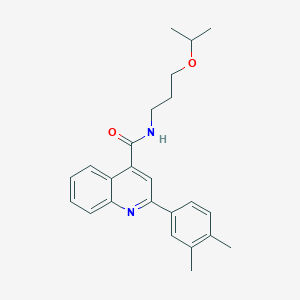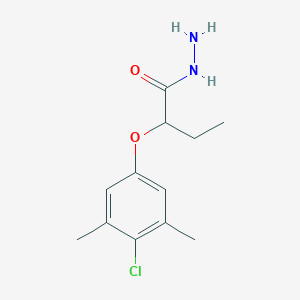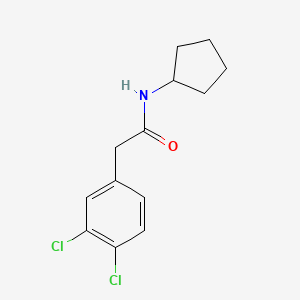![molecular formula C27H29ClN2O3 B4264235 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4264235.png)
1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine
Descripción general
Descripción
1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine is not fully understood. However, it has been suggested that 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine exerts its pharmacological effects through the modulation of various neurotransmitters, including serotonin, dopamine, and noradrenaline.
Biochemical and Physiological Effects
1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to produce various biochemical and physiological effects, including the following:
1. Modulation of neurotransmitters: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and noradrenaline.
2. Modulation of oxidative stress: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to reduce oxidative stress in animal models.
3. Modulation of inflammation: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has several advantages and limitations for lab experiments, including the following:
Advantages:
1. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine is relatively easy to synthesize.
2. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine exhibits a wide range of pharmacological effects, making it useful for studying various physiological processes.
3. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been extensively studied, and its pharmacological effects are well documented.
Limitations:
1. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has not been studied extensively in humans, and its safety and efficacy in humans are not well established.
2. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has a relatively short half-life, which may limit its therapeutic potential.
3. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine may exhibit off-target effects, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine, including the following:
1. Clinical trials: Further clinical trials are needed to establish the safety and efficacy of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine in humans.
2. Structure-activity relationship studies: Structure-activity relationship studies can help identify the key structural features of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine that are responsible for its pharmacological effects.
3. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine.
4. Formulation studies: Formulation studies can help develop novel formulations of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine that are more stable and have a longer half-life.
Conclusion
In conclusion, 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine exhibits a wide range of pharmacological effects, making it useful for studying various physiological processes. However, further studies are needed to establish the safety and efficacy of 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine in humans and to elucidate its exact mechanism of action.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been extensively studied for its potential therapeutic applications, including the following:
1. Antidepressant activity: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to exhibit antidepressant activity in animal models of depression.
2. Anxiolytic activity: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to exhibit anxiolytic activity in animal models of anxiety.
3. Antinociceptive activity: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to exhibit antinociceptive activity in animal models of pain.
4. Anti-inflammatory activity: 1-[4-(benzyloxy)phenyl]-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-27(2,33-25-12-8-22(28)9-13-25)26(31)30-18-16-29(17-19-30)23-10-14-24(15-11-23)32-20-21-6-4-3-5-7-21/h3-15H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBPZSVXRFWJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-ethoxybenzamide](/img/structure/B4264157.png)

![2-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4264170.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B4264178.png)
![2-(3,4-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4264185.png)
![6-({2-[2-(3,4-dimethylphenoxy)propanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4264194.png)


![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-quinolinecarboxamide](/img/structure/B4264230.png)
![1-[4-(benzyloxy)phenyl]-4-[(phenylthio)acetyl]piperazine](/img/structure/B4264233.png)
![1-[4-(benzyloxy)phenyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4264239.png)
![5-[2-(3-ethoxybenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4264250.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarbonitrile](/img/structure/B4264252.png)
![2-(4-chlorophenyl)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B4264254.png)